O-Desmethylnaproxen

Descripción

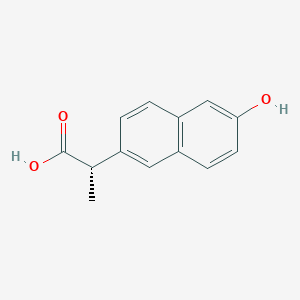

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJUDDGELKXYNO-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966442 |

Source

|

| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52079-10-4 |

Source

|

| Record name | O-Desmethylnaproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52079-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Demethylnaproxen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Desmethylnaproxen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-O-DEMETHYLNAPROXEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSN14HHQ8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Desmethylnaproxen from S-Naproxen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the chemical synthesis of O-Desmethylnaproxen, the primary human metabolite of the non-steroidal anti-inflammatory drug (NSAID) S-naproxen. The core of this guide focuses on the O-demethylation of the aryl methyl ether in S-naproxen. Detailed experimental protocols for various synthetic methodologies are presented, including the use of strong acids, Lewis acids, and thio-based reagents. Quantitative data, such as reaction yields and conditions, are summarized in tabular format for comparative analysis. Furthermore, this document includes protocols for the purification and detailed characterization of the final product, this compound, supported by spectroscopic data. Diagrams illustrating the reaction pathway and experimental workflows are provided to enhance understanding.

Introduction

Naproxen (B1676952), chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used NSAID for managing pain and inflammation. In humans, naproxen is primarily metabolized in the liver through O-demethylation to form this compound ((S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid), which is then conjugated and excreted.[1] Understanding the synthesis of this major metabolite is crucial for various fields, including drug metabolism studies, impurity profiling, and the development of analytical standards.

The key chemical transformation in the synthesis of this compound from S-naproxen is the cleavage of the aryl methyl ether bond. This guide explores and compares several common methods to achieve this transformation.

Synthetic Methodologies

The demethylation of S-naproxen can be accomplished through several chemical routes. The choice of method often depends on factors such as desired yield, scalability, and tolerance to specific reagents and reaction conditions. This section details three distinct and effective protocols.

Method 1: Demethylation using Hydrobromic Acid and Acetic Acid

This classical and robust method employs a strong protic acid to cleave the ether linkage.

Experimental Protocol:

-

In a round-bottom flask, suspend S-naproxen (10.6 mmol) in a mixture of 30% hydrobromic acid, acetic acid, and water.

-

Heat the reaction mixture to 105 °C and maintain it at this temperature for 5 hours with stirring.

-

After the reaction is complete, cool the mixture and pour it onto 50 g of ice-water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product using flash column chromatography with a solvent system of heptane (B126788):ethyl acetate (B1210297) (1:1).

-

Combine the pure fractions and recrystallize the product from a heptane:ethyl acetate (1:5) mixture to yield pure this compound.[2]

Method 2: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid and a highly effective reagent for the cleavage of aryl methyl ethers, often providing high yields under milder conditions compared to strong acids.

Experimental Protocol:

-

Dissolve the carboxylic acid of a naproxen-related compound (3.06 mmol) in 15 mL of dichloromethane (B109758) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 12.2 mL (12.2 mmol) of a 1.0 M solution of BBr₃ in dichloromethane to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Quench the reaction by carefully adding 20 mL of brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.[2]

Method 3: Demethylation using Thio-based Reagents

Experimental Protocol (Adapted for S-Naproxen):

-

In a suitable flask, dissolve S-naproxen in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add an excess of a thiol, such as sodium dodecanethiolate, to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods for O-demethylation.

| Method | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HBr (30%), Acetic Acid, Water | Acetic Acid, Water | 105 | 5 | ~26%[2] |

| 2 | Boron Tribromide (BBr₃) | Dichloromethane | 0 to RT | 1 | High (not specified for naproxen) |

| 3 | Thiolate (e.g., Sodium Dodecanethiolate) | DMF | Reflux | Variable | Good to Excellent (substrate dependent) |

Note: The yield for Method 1 was calculated based on the reported experimental values (0.6 g of product from 10.6 mmol of S-naproxen). Yields for Methods 2 and 3 are based on general literature for similar substrates and would require optimization for S-naproxen.

Purification and Characterization

Purification

-

Flash Column Chromatography: The crude this compound can be effectively purified using silica (B1680970) gel flash chromatography with an eluent system of heptane and ethyl acetate, typically in a 1:1 ratio.[2]

-

Recrystallization: Further purification can be achieved by recrystallizing the product from a solvent mixture such as heptane and ethyl acetate (e.g., in a 1:5 ratio) to obtain a crystalline solid.[2]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table of Spectroscopic Data:

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons of the naphthalene (B1677914) ring, the methine proton of the propanoic acid side chain, the methyl protons, and the hydroxyl proton. |

| ¹³C NMR | The spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the propanoic acid side chain. |

| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C-O stretching, and aromatic C=C stretching. |

| Mass Spectrometry (m/z) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (216.23 g/mol ). A common fragment observed is at m/z 171.1, corresponding to the loss of the carboxylic acid group.[2] |

Mandatory Visualizations

Reaction Pathway

References

- 1. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C13H12O3 | CID 13393711 - PubChem [pubchem.ncbi.nlm.nih.gov]

O-Desmethylnaproxen: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylnaproxen (O-DMN) is the major Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen.[1] Naproxen undergoes O-demethylation in the liver, primarily catalyzed by cytochrome P450 enzymes CYP1A2 and CYP2C9, to form O-DMN.[2] While O-DMN exhibits significantly less anti-inflammatory activity than its parent compound, a thorough understanding of its physicochemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for the development of analytical methods for its detection and quantification in biological matrices. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These parameters are critical in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | PubChem |

| Synonyms | 6-O-Desmethylnaproxen, (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid | Sigma-Aldrich[1] |

| CAS Number | 52079-10-4 | Sigma-Aldrich[1] |

| Chemical Formula | C₁₃H₁₂O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 216.23 g/mol | Sigma-Aldrich[1] |

| Melting Point | 182-183 °C | Sigma-Aldrich[1] |

| Appearance | White to off-white solid | Medchemexpress.com[2] |

| pKa (Predicted) | 4.34 (Strongest Acidic) | DrugBank[3] |

| logP (Predicted) | 2.71 (ALOGPS), 2.84 (ChemAxon) | DrugBank[3] |

| Water Solubility (Predicted) | 0.0578 mg/mL (ALOGPS) | DrugBank[3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the demethylation of S-naproxen.[1]

Materials:

-

S-naproxen

-

Hydrobromic acid (30%)

-

Acetic acid

-

Water

-

Ice

-

Heptane

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of S-naproxen (10.6 mmol), 30% hydrobromic acid, acetic acid, and water is heated at 105 °C for 5 hours.[1]

-

The reaction mixture is then cooled and poured onto 50 g of an ice-water mixture.[1]

-

The resulting precipitate is collected by filtration.[1]

-

The crude product is purified using flash column chromatography with a mobile phase of heptane:ethyl acetate (1:1).[1]

-

The pure fractions are collected and recrystallized from a heptane:ethyl acetate (1:5) mixture to yield this compound.[1]

Determination of Physicochemical Properties (General Methodologies)

pKa Determination (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a co-solvent of water and methanol (B129727) due to its predicted low water solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear aqueous solution is quantified using a validated analytical method (e.g., HPLC).

Metabolic Pathway

This compound is an integral part of the metabolic cascade of naproxen. The following diagram illustrates the primary metabolic pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

References

O-Desmethylnaproxen: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Desmethylnaproxen, the principal Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952). This document covers its chemical properties, metabolic pathways, and methodologies for its synthesis and analysis, presenting key data in a structured format for ease of reference.

Core Compound Data

This compound, also known as 6-O-desmethylnaproxen, is the demethylated metabolite of naproxen.[1] It is formed in the liver and is a key component in the pharmacokinetic profile of naproxen.[2]

| Property | Value | Reference |

| CAS Number | 52079-10-4 ((S)-enantiomer) | [3] |

| 123050-98-6 ((R)-enantiomer) | [4] | |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| IUPAC Name | (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | [1] |

| Synonyms | 6-O-Desmethylnaproxen, (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid | [3] |

Metabolic Pathway of Naproxen to this compound

Naproxen undergoes extensive hepatic metabolism. The primary metabolic pathway involves O-demethylation to form this compound. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP1A2.[3][5] Following its formation, this compound is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[2][6]

Caption: Metabolic pathway of Naproxen.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, compiled from cited research.

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of S-naproxen.[2]

Materials:

-

S-naproxen

-

Hydrobromic acid (30%)

-

Acetic acid

-

Water

-

Ice

-

Heptane

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of S-naproxen (10.6 mmol), hydrobromic acid (30%), acetic acid, and water is prepared.

-

The reaction mixture is heated at 105°C for 5 hours.

-

The mixture is then poured onto 50 g of ice-water, leading to the precipitation of the crude product.

-

The precipitate is filtered off.

-

The crude product is purified using flash column chromatography with a mobile phase of heptane:ethyl acetate (1:1).

-

The pure fractions are collected and recrystallized from heptane:ethyl acetate (1:5) to yield pure this compound.

Analytical Determination of this compound in Biological Samples

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for the simultaneous quantification of naproxen and this compound in biological matrices such as plasma, serum, and saliva.[7][8][9]

Sample Preparation (Plasma/Serum):

-

To a 0.5 ml plasma or serum sample, add an internal standard (e.g., p-chlorowarfarin).

-

Acidify the plasma sample.

-

Extract the analytes with ethyl acetate for the simultaneous assay of naproxen and this compound.

-

Evaporate the organic solvent.

-

Reconstitute the residue in acetonitrile (B52724).

-

Inject the sample into the HPLC or LC-MS/MS system.

Chromatographic Conditions (Example HPLC method): [7]

-

Column: Reverse-phase column

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.5% triethylamine (B128534) buffer, pH adjusted to 3.5 with orthophosphoric acid) in a 50:50 (v/v) ratio.[10]

-

Flow Rate: 1 mL/min[10]

-

Detection: UV absorbance at 230 nm[10]

Caption: Analytical workflow for this compound.

Biological Activity

This compound exhibits significantly less anti-inflammatory activity compared to its parent compound, naproxen, with less than 1% of its potency.[2] Studies have also investigated its cytotoxic effects, with one study showing that a high concentration of this compound (0.7 µg/mL) resulted in a 50% inhibition of cell viability in mouse connective tissue fibroblast cells.[11]

Summary

This technical guide provides essential information on this compound for researchers and professionals in drug development. The data presented, from its fundamental chemical properties to detailed experimental protocols, serves as a valuable resource for studies involving naproxen metabolism and analysis. The provided diagrams offer a clear visualization of the metabolic pathway and a standard analytical workflow.

References

- 1. This compound | C13H12O3 | CID 13393711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulphation of this compound and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. echemi.com [echemi.com]

- 5. Cytochromes P450, 1A2, and 2C9 are responsible for the human hepatic O-demethylation of R- and S-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of naproxen and its metabolite this compound with their acyl glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of naproxen and its desmethyl metabolite in human plasma or serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

pharmacological activity of O-Desmethylnaproxen metabolite

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Desmethylnaproxen (O-DMN) is the principal phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952). The metabolic conversion from naproxen to O-DMN is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2C9 in the liver. Following this demethylation, O-DMN undergoes phase II conjugation to form glucuronide and sulfate (B86663) metabolites, which are then excreted. While naproxen exerts its potent analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, the pharmacological activity of its major metabolite, O-DMN, is markedly attenuated. This technical guide provides a comprehensive overview of the pharmacological activity of this compound, with a focus on its cyclooxygenase inhibition and its comparative potency to the parent compound, naproxen.

Pharmacological Activity of this compound

The primary mechanism of action for naproxen and other NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] The pharmacological activity of this compound is intrinsically linked to its ability to inhibit these enzymes.

Cyclooxygenase (COX) Inhibition

Available evidence strongly indicates that this compound is a significantly less potent inhibitor of both COX-1 and COX-2 compared to its parent compound, naproxen. Structural modifications to the naproxen molecule, particularly the removal of the methyl group from the methoxy (B1213986) side chain to form O-DMN, drastically reduce its inhibitory activity.

One study investigating the structure-activity relationship of naproxen and its analogs found that the elimination of the methyl group resulted in a substantial decrease in the inhibition of both wild-type COX-1 and COX-2.[3] In this study, the des-methyl analog of naproxen exhibited a maximum inhibition of approximately 20% at concentrations up to 25 µM, indicating a profound loss of potency.[3] This finding underscores the critical role of the methoxy group in the binding of naproxen to the active site of COX enzymes.

Table 1: Comparative Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 | Notes |

| Naproxen | COX-1 | ~0.34 µM | Time-dependent inhibition observed.[3] |

| Naproxen | COX-2 | ~0.18 µM | Time-dependent inhibition observed.[3] |

| This compound | COX-1 & COX-2 | Not Determined | Significantly reduced inhibition compared to naproxen; maximum inhibition of ~20% at 25 µM.[3] |

Analgesic and Anti-inflammatory Activity

Consistent with its weak in vitro COX inhibitory profile, this compound is considered to have less than 1% of the anti-inflammatory potency of naproxen in vivo. This significant reduction in activity means that O-DMN is unlikely to contribute meaningfully to the therapeutic effects of naproxen. Standard in vivo models for assessing analgesic and anti-inflammatory activity, such as the acetic acid-induced writhing test and the carrageenan-induced paw edema model, would be expected to show minimal activity for O-DMN at doses where naproxen is highly effective.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the pharmacological activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (Naproxen, this compound) dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Terminating solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound (this compound or naproxen) at various concentrations to the reaction mixture. A vehicle control (DMSO) should also be included.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding the terminating solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Animals:

-

Male Swiss albino mice (20-25 g)

Materials:

-

Test compounds (Naproxen, this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Acetic acid solution (0.6% in saline)

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of mice. A positive control group receiving a known analgesic (e.g., naproxen) should be included.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes for a defined period (e.g., 20 minutes).

-

Calculate the percentage of protection (analgesic activity) for each group using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model of acute inflammation.

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Test compounds (Naproxen, this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., naproxen) should be included.

-

After a set pre-treatment time (e.g., 1 hour), inject the carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group] x 100

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathway of naproxen and the experimental workflow for assessing COX inhibition, the following diagrams are provided.

Metabolic pathway of naproxen to this compound and its subsequent conjugation.

Experimental workflow for the in vitro COX inhibition assay.

Conclusion

This compound, the primary metabolite of naproxen, exhibits significantly diminished pharmacological activity compared to its parent compound. The structural change from a methoxy group in naproxen to a hydroxyl group in O-DMN results in a profound loss of inhibitory potency against both COX-1 and COX-2 enzymes. Consequently, this compound is considered to be a weakly active metabolite with minimal contribution to the overall analgesic and anti-inflammatory effects observed after naproxen administration. This technical guide provides researchers and drug development professionals with a concise summary of the current understanding of this compound's pharmacological profile and detailed protocols for its further investigation.

References

In-Vitro Metabolism of Naproxen to O-Desmethylnaproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver. A primary metabolic pathway is the O-demethylation of the methoxy (B1213986) group on the naphthalene (B1677914) ring to form its major Phase I metabolite, 6-O-desmethylnaproxen (O-DMN).[1][2] This transformation is crucial for the drug's clearance and is mediated predominantly by the cytochrome P450 (CYP) enzyme system. This guide provides a detailed overview of the in-vitro aspects of this metabolic conversion, including the key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols for its study.

Metabolic Pathway and Key Enzymes

The O-demethylation of naproxen is a critical step in its biotransformation. In-vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes have identified two main cytochrome P450 isoforms responsible for this reaction: CYP2C9 and CYP1A2 .[3][4][5] Together, these two enzymes account for the majority of naproxen O-demethylation observed in the human liver.[3][6] While CYP2C9 appears to be the predominant form, CYP1A2 also makes a significant contribution.[7] Some evidence also suggests minor involvement of CYP2C8.[7]

This shared responsibility precludes the use of naproxen O-demethylation as a specific in-vitro probe for the activity of a single CYP isoform.[3] Following its formation, O-desmethylnaproxen is further metabolized via Phase II conjugation, primarily through glucuronidation and sulfation, to facilitate its excretion.[1][8]

Quantitative Metabolic Data

The kinetics of naproxen O-demethylation generally follow the Michaelis-Menten model.[3] Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined using both human liver microsomes and recombinant CYP enzymes. These values are essential for predicting metabolic rates and potential drug-drug interactions.

The table below summarizes key kinetic parameters reported in the literature for the formation of this compound.

| System | Enzyme(s) | Apparent Km (μM) | Apparent Vmax | Reference |

| Human Liver Microsomes (HLM) | Pooled CYPs | 92 - 143 | 538 pmol/min/mg protein | [3][7] |

| cDNA-Expressed Enzyme | CYP1A2 | 189.5 | 7.3 pmol/min/pmol P450 | [7] |

| cDNA-Expressed Enzyme | CYP2C9 | 340.5 | 41.4 pmol/min/pmol P450 | [7] |

Note: Kinetic parameters can vary between studies due to differences in experimental conditions, such as the source of microsomes and analytical techniques.

Detailed Experimental Protocol: In-Vitro Incubation

This section outlines a typical protocol for characterizing the in-vitro metabolism of naproxen to this compound using human liver microsomes.

3.1. Materials and Reagents

-

Test Compound: (S)-Naproxen

-

Metabolite Standard: (S)-O-Desmethylnaproxen

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH-regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile (B52724), often containing an internal standard for analytical quantification.

-

Inhibitors (Optional):

3.2. Incubation Procedure

-

Preparation: Prepare stock solutions of naproxen and inhibitors in a suitable solvent (e.g., methanol, DMSO). Prepare working solutions by diluting with the buffer.

-

Reaction Mixture Assembly: In microcentrifuge tubes, combine the phosphate buffer, HLM protein (e.g., 0.1-0.5 mg/mL), and the NADPH-regenerating system (Solution A).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the naproxen substrate to the mixture. For inhibitor studies, the inhibitor is typically added during the pre-incubation step.

-

Incubation: Incubate the reaction at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Reaction Termination: Stop the reaction by adding a volume of ice-cold quenching solution (e.g., 2 volumes of acetonitrile). This precipitates the microsomal proteins.

-

Sample Processing: Vortex the tubes and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.3. Analytical Methodology Quantification of this compound is typically achieved using a validated LC-MS/MS method.[9][10]

-

Chromatography: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a modifier like formic acid, is employed.

-

Detection: Mass spectrometry is performed using electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification by monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

Conclusion

The in-vitro O-demethylation of naproxen to this compound is a well-characterized metabolic pathway primarily driven by CYP2C9 and CYP1A2.[3][4] Understanding the kinetics and experimental procedures for studying this reaction is fundamental for drug development professionals engaged in metabolic profiling and drug-drug interaction studies. The protocols and data presented in this guide provide a robust framework for researchers to design and execute in-vitro experiments to further investigate the metabolism of naproxen and other xenobiotics.

References

- 1. Sulphation of this compound and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naproxen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochromes P450, 1A2, and 2C9 are responsible for the human hepatic O-demethylation of R- and S-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. wjpmr.com [wjpmr.com]

- 6. ClinPGx [clinpgx.org]

- 7. Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

An In-depth Technical Guide to Commercial O-Desmethylnaproxen Analytical Standards

For researchers, scientists, and professionals in drug development, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reliability of experimental results. O-Desmethylnaproxen, a principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), is a key analyte in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of commercial suppliers of this compound analytical standards, details on their products, and relevant experimental protocols.

This compound is formed in the body from naproxen by the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[1] Its quantification in biological matrices is essential for understanding the metabolism and disposition of naproxen in humans.

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide this compound as an analytical standard or certified reference material (CRM). The following table summarizes key quantitative data from various commercial sources, facilitating a comparative assessment for procurement.

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Sigma-Aldrich (Supelco) | This compound analytical standard | 52079-10-4 | C₁₃H₁₂O₃ | 216.23 | ≥98.0% (HPLC) | 25 mg |

| LGC Standards | (S)-O-Desmethyl Naproxen | 52079-10-4 | C₁₃H₁₂O₃ | 216.23 | Not Specified | 5 mg, 10 mg, 25 mg |

| MilliporeSigma (Supelco) via Fisher Scientific | This compound, ≥98.0% (HPLC) | 52079-10-4 | C₁₃H₁₂O₃ | 216.23 | ≥98.0% (HPLC) | 25 mg |

| Clinivex | Naproxen EP Impurity A (O-Desmethyl Naproxen) | 52079-10-4 | C₁₃H₁₂O₃ | 216.24 | Not Specified | Not Specified |

| Acanthus Research | Naproxen O-Desmethyl | 52079-10-4 | C₁₃H₁₂O₃ | Not Specified | Not Specified | Contact for pricing |

| Clearsynth | O-Desmethyl Naproxen | 52079-10-4 | C₁₃H₁₂O₃ | 216.23 | Purity by HPLC | 10 mg, 25 mg, 50 mg, 100 mg, 250 mg, 500 mg |

| MedchemExpress | (S)-6-O-Desmethylnaproxen | 52079-10-4 | Not Specified | Not Specified | Not Specified | Contact for quote |

| Aladdin Scientific | (S)-O-Desmethyl Naproxen | Not Specified | C₁₃H₁₂O₃ | 216.23 | Not Specified | 10 mg |

Experimental Protocols

Accurate and reproducible experimental work relies on meticulously planned and executed protocols. The following sections detail methodologies for the use of this compound analytical standards in a research setting.

The initial step in most quantitative analyses is the preparation of a concentrated stock solution, from which working solutions and calibration standards are derived.

Methodology:

-

Accurate Weighing: Precisely weigh a small quantity (e.g., 1-5 mg) of the this compound analytical standard using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed standard to a volumetric flask of appropriate size (e.g., 1 mL, 5 mL).

-

Solvent Addition: Add a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to dissolve the compound completely. Sonication may be used to aid dissolution.

-

Volume Adjustment: Bring the solution to the final volume with the solvent and mix thoroughly to ensure homogeneity. This creates the primary stock solution.

-

Storage: Store the stock solution in a tightly sealed container at a low temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation.[1] MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Working Solutions: Prepare a series of working solutions by performing serial dilutions of the primary stock solution with the same solvent.

LC-MS/MS is a common and highly sensitive technique for the quantification of drug metabolites in biological fluids.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of biological sample (e.g., 100 µL of plasma or urine), add a larger volume (e.g., 300 µL) of a cold organic solvent like acetonitrile. This solvent should contain a suitable internal standard (e.g., a stable isotope-labeled version of this compound) at a known concentration.

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean tube.

-

For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

-

-

Chromatographic Separation:

-

Inject a small volume of the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution program with a mobile phase typically consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both this compound and the internal standard.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for the preparation of stock and working solutions.

Caption: General workflow for the analysis of this compound in biological samples.

Caption: Metabolic pathway of Naproxen to this compound.

References

The Orchestration of Naproxen Metabolism: A Deep Dive into the Roles of CYP1A2 and CYP2C9 in O-Desmethylnaproxen Formation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxen (B1676952), a widely utilized nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily through O-demethylation to its major metabolite, O-Desmethylnaproxen. This biotransformation is a critical determinant of the drug's pharmacokinetics and subsequent clearance. Extensive research has elucidated that this metabolic pathway is principally orchestrated by two key cytochrome P450 enzymes: CYP1A2 and CYP2C9. This technical guide provides a comprehensive overview of the intricate roles of these two enzymes in the formation of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes is paramount in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. The O-demethylation of naproxen represents a classic example of CYP-mediated phase I metabolism, leading to the formation of this compound, a less active metabolite that is subsequently conjugated and excreted.[1] Understanding the specific contributions of individual CYP isoforms to this process is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of naproxen. This guide focuses specifically on the well-established roles of CYP1A2 and CYP2C9 in this critical metabolic step.[1][2][3][4]

Quantitative Contribution of CYP1A2 and CYP2C9

Multiple in vitro studies utilizing human liver microsomes and recombinant CYP enzymes have consistently demonstrated the significant involvement of both CYP1A2 and CYP2C9 in naproxen O-demethylation.[2][3][4] The relative contribution of each enzyme can be discerned through inhibition studies and correlation analyses.

Inhibition Studies

Chemical inhibition studies are a cornerstone in identifying the contribution of specific CYP isoforms to a metabolic pathway. By using inhibitors with known specificity for certain CYP enzymes, the reduction in metabolite formation can be quantified.

| Inhibitor | Target Enzyme | Substrate | Inhibition of this compound Formation | Reference |

| Furafylline (B147604) | CYP1A2 | R-Naproxen | 38% | [2] |

| S-Naproxen | 28% | [2] | ||

| Naproxen (0.4 mM) | 36-75% | [3] | ||

| Sulfaphenazole (B1682705) | CYP2C9 | R-Naproxen | 43% | [2] |

| S-Naproxen | 47% | [2] | ||

| Naproxen (0.4 mM) | 32-54% | [3] | ||

| Tienilic Acid | CYP2C9 | Naproxen (0.4 mM) | Additive with Furafylline (90 ± 4.2% total) | [3] |

These data clearly indicate that both CYP1A2 and CYP2C9 play substantial roles in the O-demethylation of naproxen, with their combined activity accounting for the majority of this metabolic transformation.[2][4]

Kinetic Parameters

The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), provide further insight into the enzymatic efficiency of CYP1A2 and CYP2C9 in metabolizing naproxen.

| Enzyme System | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ | Reference |

| Human Liver Microsomes | R-Naproxen | 123 | - | [2] |

| S-Naproxen | 143 | - | [2] | |

| Naproxen | 160 ± 90 | 4.1 ± 2.8 nmol HCHO/min/mg protein | [3] | |

| Naproxen | 92 ± 21 | 538 pmol/min/mg protein | [5] | |

| cDNA-expressed CYP1A2 | R-Naproxen | 92-156 | - | [2] |

| S-Naproxen | 92-156 | - | [2] | |

| Naproxen | 250 | 24 nmol/min/nmol CYP | [3] | |

| Naproxen | 189.5 | 7.3 pmol/min/pmol P450 | [5] | |

| cDNA-expressed CYP2C9 | R-Naproxen | 92-156 | - | [2] |

| S-Naproxen | 92-156 | - | [2] | |

| Naproxen | 430 | 11 nmol/min/nmol CYP | [3] | |

| Naproxen | 340.5 | 41.4 pmol/min/pmol P450 | [5] |

Experimental Protocols

The elucidation of the roles of CYP1A2 and CYP2C9 in naproxen metabolism has been made possible through a variety of well-established in vitro experimental protocols.

Human Liver Microsome Incubations

A foundational method for studying drug metabolism involves the use of human liver microsomes (HLMs), which are rich in CYP enzymes.

-

Objective: To determine the kinetics and enzyme contributions to naproxen O-demethylation in a system that mimics the human liver environment.

-

Methodology:

-

Incubation Mixture: A typical incubation mixture contains HLMs, naproxen (as the substrate), and a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated after a specified time by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Inhibitor Studies: To determine the contribution of specific CYPs, incubations are performed in the presence and absence of selective chemical inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9).

-

Sample Analysis: After termination and protein precipitation, the samples are centrifuged, and the supernatant is analyzed for the formation of this compound.

-

Recombinant CYP Enzyme Assays

The use of cDNA-expressed CYP enzymes allows for the investigation of the metabolic capabilities of a single, purified enzyme isoform.

-

Objective: To definitively confirm the catalytic activity of a specific CYP isoform towards naproxen and to determine its kinetic parameters.

-

Methodology:

-

Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells or E. coli) are used. These systems often include co-expressed NADPH-cytochrome P450 reductase.

-

Incubation Conditions: Similar to HLM incubations, the reaction mixture includes the recombinant enzyme, naproxen, and a NADPH-generating system in a suitable buffer.

-

Kinetic Analysis: A range of naproxen concentrations is used to determine the Kₘ and Vₘₐₓ for the specific CYP isoform.

-

Data Analysis: The rate of metabolite formation at each substrate concentration is plotted, and the data are fitted to the Michaelis-Menten equation to derive the kinetic parameters.

-

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of naproxen and its metabolites.[2]

-

Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the different components of the sample are separated based on their affinity for the stationary and mobile phases.

-

Detection: A UV detector is commonly used for the detection of naproxen and this compound.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC-UV.

-

Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The parent ion of the analyte of interest is selected in the first mass spectrometer, fragmented, and a specific fragment ion is monitored in the second mass spectrometer, providing a high degree of specificity.

-

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathway and experimental workflows can aid in a clearer understanding of the processes involved.

Caption: Metabolic pathway of Naproxen to this compound.

Caption: General experimental workflow for in vitro naproxen metabolism studies.

Caption: Logical workflow for determining CYP isoform contribution using inhibitors.

Conclusion

The O-demethylation of naproxen to this compound is a well-characterized metabolic pathway predominantly mediated by the cytochrome P450 enzymes CYP1A2 and CYP2C9. The quantitative data from inhibition studies and the kinetic parameters determined from in vitro experiments using human liver microsomes and recombinant enzymes unequivocally support the significant contribution of both isoforms. A thorough understanding of these metabolic processes, facilitated by the detailed experimental protocols and visual workflows presented in this guide, is indispensable for the rational design of drug development studies, the prediction of clinically relevant drug interactions, and the overall advancement of personalized medicine. Researchers and drug development professionals are encouraged to consider the dual involvement of CYP1A2 and CYP2C9 when evaluating the metabolic profile of naproxen and other xenobiotics that may be substrates or inhibitors of these crucial enzymes.

References

- 1. Sulphation of this compound and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochromes P450, 1A2, and 2C9 are responsible for the human hepatic O-demethylation of R- and S-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [O-methyl 14C]naproxen O-demethylase activity in human liver microsomes: evidence for the involvement of cytochrome P4501A2 and P4502C9/10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethylnaproxen: A Technical Guide to its Glucuronidation and Sulfation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylnaproxen (O-DMN) is the primary Phase I metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), naproxen (B1676952).[1] The clearance of O-DMN is predominantly mediated by Phase II metabolic pathways, specifically glucuronidation and sulfation, which facilitate its excretion from the body.[1] Understanding the enzymes and kinetics involved in these conjugation reactions is critical for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of naproxen. This technical guide provides an in-depth overview of the glucuronidation and sulfation of O-DMN, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Glucuronidation of this compound

O-DMN possesses two functional groups susceptible to glucuronidation: a phenolic hydroxyl group and a carboxylic acid group. This leads to the formation of both phenolic and acyl glucuronides.[2][3]

Key Enzymes Involved

Multiple UDP-glucuronosyltransferase (UGT) enzymes have been identified to catalyze the glucuronidation of O-DMN. The key isoforms involved are:

-

Phenolic and Acyl Glucuronidation: UGT1A1, UGT1A7, UGT1A9, and UGT1A10.[2]

-

Acyl Glucuronidation Only: UGT1A3, UGT1A6, and UGT2B7.[2]

Quantitative Data: Enzyme Kinetics

The following table summarizes the apparent Michaelis-Menten constants (Km) for O-DMN glucuronidation by various UGT isoforms and pooled human liver microsomes (HLM). Lower Km values indicate a higher affinity of the enzyme for the substrate.

| Enzyme Source | Glucuronidation Pathway | Apparent Km (μM) |

| Human Liver Microsomes (High-Affinity Component) | Naproxen Acyl Glucuronidation | 29 ± 13 |

| Human Liver Microsomes (Low-Affinity Component) | Naproxen Acyl Glucuronidation | 473 ± 108 |

| Recombinant UGT2B7 | Naproxen Acyl Glucuronidation | 72 |

Data for O-DMN specific glucuronidation kinetics by individual recombinant UGTs is not extensively available in the provided search results. The data for naproxen glucuronidation is included as a relevant reference point, with UGT2B7 being a key enzyme for the acyl glucuronidation of both naproxen and O-DMN.[2][3]

Signaling Pathway: O-DMN Glucuronidation

Caption: Metabolic pathway of this compound glucuronidation.

Sulfation of this compound

Sulfation represents another major Phase II conjugation pathway for O-DMN, involving the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of O-DMN.[1]

Key Enzymes Involved

The primary sulfotransferase (SULT) isoform responsible for the sulfation of O-DMN is SULT1A1 .[1][4] Other isoforms that have demonstrated the ability to conjugate O-DMN include:

-

SULT1B1[1]

-

SULT1E1[1]

-

SULT1A2, SULT1A3, SULT1C2, and SULT1C4 (at higher substrate concentrations)[4]

SULT1A1 is highly expressed in the liver and intestines, suggesting its significant role in the first-pass metabolism of O-DMN.[1]

Quantitative Data: Enzyme Kinetics

The following table summarizes the apparent Michaelis-Menten constants (Km) for O-DMN sulfation by various SULT isoforms.

| Enzyme | Apparent Km (μM) |

| SULT1A1 | 84 |

| SULT1B1 | 690 |

| SULT1E1 | 341 |

These values indicate that SULT1A1 has a significantly higher affinity for O-DMN compared to SULT1B1 and SULT1E1.[1]

Signaling Pathway: O-DMN Sulfation

References

- 1. Sulphation of this compound and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reappraisal of the 6-O-desmethylnaproxen-sulfating activity of the human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of O-Desmethylnaproxen in Biological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of O-Desmethylnaproxen (O-DMN), the primary phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), in various biological matrices. Understanding the stability of drug metabolites is critical for the accurate quantification in pharmacokinetic, toxicokinetic, and bioequivalence studies, ensuring the reliability of data that informs drug safety and efficacy.

Introduction to this compound

Naproxen is extensively metabolized in the liver, primarily through O-demethylation to form this compound. This transformation is followed by phase II conjugation reactions, including glucuronidation and sulfation, to facilitate its excretion. The accurate measurement of O-DMN is essential for a complete understanding of naproxen's metabolic profile. However, the integrity of biological samples containing O-DMN can be compromised by various factors during collection, processing, storage, and analysis. This guide summarizes the available stability data and provides detailed experimental protocols for assessing the stability of O-DMN in biological samples.

Metabolic Pathway of Naproxen

The metabolic conversion of naproxen to this compound and its subsequent conjugation is a critical pathway in its elimination from the body. The following diagram illustrates this metabolic process.

Caption: Metabolic pathway of naproxen to this compound and its subsequent conjugation.

Quantitative Stability Data

The stability of an analyte in a biological matrix is typically assessed under various conditions to mimic sample handling and storage. These include short-term (bench-top) stability at room temperature, long-term stability under frozen conditions, and the effect of freeze-thaw cycles. While comprehensive quantitative stability data for this compound in all biological matrices is not extensively published, the following tables summarize the available information.

Table 1: Stability of this compound in Human Saliva

| Stability Condition | Duration | Temperature | Analyte Concentration | % Deviation from Nominal | Reference |

| Short-Term (Bench-Top) | 12 hours | 23°C (Room Temp) | Low and High QC | < 15% | [1] |

| Post-Processing | 12 hours | 4°C | Low and High QC | < 15% | [1] |

| Freeze-Thaw Cycles | 3 cycles | -70°C to 23°C | Low and High QC | < 15% | [1] |

Note: While specific quantitative stability data for this compound in plasma, serum, and urine is limited in publicly available literature, the stability of the parent drug, naproxen, has been more extensively studied and can serve as an indicator. It is crucial to perform specific validation for O-DMN in the matrix of interest.

Table 2: Illustrative Stability of Naproxen in Human Plasma

| Stability Condition | Duration | Temperature | Analyte Concentration | Stability Assessment | Reference |

| Short-Term (Bench-Top) | 24 hours | Room Temperature | Low, Medium, High QC | Stable | [2] |

| Freeze-Thaw Cycles | 3 cycles | -70°C to Room Temp | Low, Medium, High QC | Stable | [2] |

| Long-Term | 30 days | -70 ± 5°C | Low, Medium, High QC | Stable | [2] |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key stability experiments, based on general bioanalytical method validation guidelines. These protocols should be adapted and validated for the specific biological matrix and analytical method used.

General Experimental Workflow

The workflow for assessing the stability of this compound in a biological matrix typically involves the preparation of quality control (QC) samples at low and high concentrations, subjecting them to various storage and handling conditions, and then analyzing them against a freshly prepared calibration curve and control samples.

Caption: General experimental workflow for stability testing of an analyte in a biological matrix.

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that reflects the sample handling time during routine analysis.

Methodology:

-

Prepare at least three replicates of low and high concentration QC samples in the target biological matrix.

-

Allow the QC samples to sit at room temperature (e.g., 23°C) for a specified duration (e.g., 4, 8, 12, or 24 hours).

-

Simultaneously, thaw control QC samples of the same concentrations that have been stored at the validated long-term storage temperature (e.g., -70°C).

-

Process and analyze both the bench-top and control QC samples.

-

Calculate the mean concentration of the bench-top samples and compare it to the nominal concentration. The deviation should typically be within ±15%.

Freeze-Thaw Stability

Objective: To assess the stability of this compound after repeated freezing and thawing cycles.

Methodology:

-

Prepare at least three replicates of low and high concentration QC samples.

-

Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).

-

After the final thaw, process and analyze the samples along with control QC samples that have not undergone freeze-thaw cycles.

-

Compare the mean concentration of the freeze-thaw samples to the nominal concentration. The deviation should typically be within ±15%.

Long-Term Stability

Objective: To determine the stability of this compound in the biological matrix under long-term frozen storage conditions.

Methodology:

-

Prepare a sufficient number of low and high concentration QC samples.

-

Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C).

-

At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least three replicates of each concentration).

-

Thaw the samples and analyze them against a freshly prepared calibration curve and freshly thawed control QC samples.

-

The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Conclusion

The stability of this compound in biological samples is a critical parameter for ensuring the accuracy and reliability of bioanalytical data. While specific quantitative stability data for O-DMN in plasma, serum, and urine is not extensively documented in the literature, the available data in saliva suggests good stability under typical laboratory conditions. For other matrices, it is imperative that researchers and drug development professionals conduct thorough validation studies following established guidelines. The experimental protocols outlined in this guide provide a framework for these essential stability assessments. By adhering to these principles, the scientific community can ensure the generation of high-quality data in the study of naproxen and its metabolites.

References

Methodological & Application

Application Note: Quantification of O-Desmethylnaproxen in Human Plasma by High-Performance Liquid Chromatography

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of O-Desmethylnaproxen, the primary metabolite of naproxen (B1676952), in human plasma. The described protocol employs a simple and efficient protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is sensitive, accurate, and precise, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver, primarily through O-demethylation to its major metabolite, 6-O-desmethylnaproxen.[1] Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetic profile of naproxen. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC with UV detection. An alternative, more sensitive LC-MS/MS method is also discussed.

Experimental

Materials and Reagents

-

This compound reference standard

-

Naproxen reference standard

-

Internal Standard (IS): p-chlorowarfarin or Ketoprofen

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, purified)

-

Trifluoroacetic acid (TFA)

-

Orthophosphoric acid

-

Triethylamine

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., Phenomenex GEMINI C18, 150 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Protocols

Standard and Sample Preparation

1.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with mobile phase to create working standard solutions for the calibration curve.

1.2. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 80 µg/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

1.3. Plasma Sample Preparation (Protein Precipitation)

-

To 500 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., ketoprofen, 1 µg/mL).[2]

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 2 minutes.[2]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.[2]

HPLC Chromatographic Conditions

A liquid chromatographic method has been developed for the simultaneous determination of naproxen and its metabolite, 6-O-desmethyl-naproxen, in human plasma or serum.[3]

| Parameter | Condition |

| Column | Phenomenex GEMINI C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.5% Triethylamine buffer (50:50, v/v), pH adjusted to 3.5 with 85% orthophosphoric acid[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 230 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method Validation Summary

The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Result |

| Linearity Range | 10 to 120 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 10 ng/mL[4] |

| Limit of Quantification (LOQ) | 25 ng/mL[4] |

| Intra-day Precision (%RSD) | < 4.84% |

| Inter-day Precision (%RSD) | < 4.84% |

| Accuracy (% Recovery) | 91.0% - 98.9% |

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.

LC-MS/MS Sample Preparation

Sample preparation can follow a similar protein precipitation protocol as described above, or a solid-phase extraction (SPE) for cleaner samples.[2]

-

SPE Protocol:

LC-MS/MS Conditions

| Parameter | Condition |

| Column | Shim-Pack XR-ODS (75 x 2.0 mm) with a C18 pre-column[5][6] |

| Mobile Phase | Methanol and 10 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v)[5][6] |

| Flow Rate | 0.3 mL/min[5][6] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Transitions | To be determined by direct infusion of standard solutions of this compound and the internal standard. |

Workflow Diagram

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The protocol is straightforward, utilizing common laboratory equipment and reagents. For studies requiring lower limits of detection, the alternative LC-MS/MS method offers enhanced sensitivity and specificity.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.bcnf.ir [pubs.bcnf.ir]

- 3. Determination of naproxen and its desmethyl metabolite in human plasma or serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

- 6. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of O-Desmethylnaproxen in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of O-Desmethylnaproxen, a major metabolite of Naproxen (B1676952), in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes a detailed procedure for sample preparation involving enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical research, drug metabolism studies, and pharmacokinetic analysis.

Introduction

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. One of its primary metabolites is this compound, which is subsequently conjugated with glucuronic acid and excreted in the urine.[1][2] Accurate and reliable quantification of this compound in urine is crucial for understanding the pharmacokinetics of Naproxen and for various toxicological and clinical studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3] This application note provides a comprehensive protocol for the extraction and quantification of this compound in human urine.

Principle

The method involves the enzymatic hydrolysis of this compound glucuronide in urine samples using β-glucuronidase.[4][5][6] Following hydrolysis, the sample is cleaned up and concentrated using solid-phase extraction (SPE). The analyte is then separated from endogenous matrix components using reversed-phase liquid chromatography and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard (IS) against a calibration curve.

Experimental

Apparatus and Reagents

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange or polymeric reversed-phase cartridges.

-

Enzyme: β-glucuronidase from Helix pomatia or a recombinant source.[6]

-

Reagents: this compound certified reference material, this compound-d3 (or other suitable stable isotope-labeled internal standard), Formic acid, Acetonitrile (B52724), Methanol (B129727), Ammonium acetate (B1210297), and Ultrapure water.

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards.

-